3-(Benzyloxy)-2-bromopyridine
Overview
Description
3-(Benzyloxy)-2-bromopyridine is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The benzyloxy group in 3-(Benzyloxy)-2-bromopyridine is an activating group towards free radical attack .
Scientific Research Applications
Synthesis and Chemical Reactions
- 3-(Benzyloxy)-2-bromopyridine and similar brominated electron-deficient arenes are used in palladium-catalyzed coupling reactions. Such reactions are essential in the synthesis of chiral amines, where they aid in creating quaternary stereogenic centers with high enantioselectivity (Clayden & Hennecke, 2008).
- Brominated pyridines, including 3-(Benzyloxy)-2-bromopyridine, are utilized in the synthesis of various organic compounds like piperazines and piperidines, which are significant in pharmaceutical research (Micouin et al., 1994).
- An improved protocol involving 3-bromopyridine shows its utility in preparing 3-pyridylboronic acid, a compound valuable in the synthesis of arylboronic acids, which have widespread applications in organic synthesis and pharmaceuticals (Li et al., 2002).
Structural and Theoretical Studies
- The structure of 3-(Benzyloxy)-2-nitropyridine, closely related to 3-(Benzyloxy)-2-bromopyridine, has been investigated to understand molecular interactions and electron repulsions, crucial in theoretical chemistry and drug design (Sun et al., 2012).
Development of Novel Compounds and Pharmaceuticals
- Research into the synthesis of novel compounds often involves bromopyridines. For instance, studies on the BF3 directed lithiation of bromopyridines have provided insights into new synthetic routes and molecular structures, valuable for developing new pharmaceuticals (Dhau et al., 2013).
- 3-(Benzyloxy)-2-bromopyridine derivatives have been used as building blocks in synthesizing biologically active compounds, showcasing their role in drug discovery and agrochemical research (Verdelet et al., 2011).
Electrocatalytic Applications
- Bromopyridines have been used in electrochemical procedures, such as the carboxylation of 2-amino-5-bromopyridine with CO2, an innovative approach in green chemistry and sustainable practices (Feng et al., 2010).
Miscellaneous Uses
- Bromopyridines, similar to 3-(Benzyloxy)-2-bromopyridine, are used in creating new water-soluble phthalocyanines. These compounds, with their unique spectroscopic properties, have potential applications in materials science and photodynamic therapy (Tolbin & Tomilova, 2007).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSNKVYGLPCQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444811 | |
Record name | 3-(Benzyloxy)-2-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-bromopyridine | |
CAS RN |
132330-98-4 | |
Record name | 3-(Benzyloxy)-2-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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